molecular formula C23H11N3O7 B3464414 2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

Cat. No.: B3464414
M. Wt: 441.3 g/mol
InChI Key: HKWJFGUKSZAKCM-UHFFFAOYSA-N
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Description

“2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione” is a complex organic compound that features multiple functional groups, including isoindole, nitrobenzoyl, and dioxoisoindol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be formed through a cyclization reaction.

    Introduction of Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using a nitrobenzoyl chloride and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality Control: Ensuring the compound meets the required purity and structural integrity through analytical methods like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole and nitrobenzoyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine

    Pharmaceuticals: Potential use in drug development for its unique structural properties.

Industry

    Materials Science: Incorporated into polymers and advanced materials for enhanced properties.

Mechanism of Action

The compound’s mechanism of action can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share the isoindole core.

    Nitrobenzoyl Compounds: Similar to compounds containing the nitrobenzoyl group, such as nitrobenzene derivatives.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11N3O7/c27-19(12-4-3-5-14(10-12)26(32)33)13-8-9-17-18(11-13)23(31)25(22(17)30)24-20(28)15-6-1-2-7-16(15)21(24)29/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWJFGUKSZAKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Reactant of Route 2
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

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